2,3,3',4',5,5'-Hexachlorobiphenyl
Overview
Description
Molecular Structure Analysis
The molecular structure of 2,3,3’,4’,5,5’-Hexachlorobiphenyl consists of two benzene rings with chlorine atoms substituted at the 2, 3, 4, and 5 positions on each ring .Physical And Chemical Properties Analysis
2,3,3’,4’,5,5’-Hexachlorobiphenyl is a light yellow, soft, sticky resin . It has a boiling point of 385-420 °C . Its density is 1.40 g/mL .Scientific Research Applications
Solubility in Supercritical Fluids
Research by Anitescu and Tavlarides (1999) explored the solubility of various polychlorinated biphenyl (PCB) congeners, including 2,3,3',4',5,5'-hexachlorobiphenyl, in supercritical fluids such as carbon dioxide, methanol, and n-butane. Their findings are significant for understanding the behavior of PCBs in different environments and could aid in developing methods for PCB remediation and extraction (Anitescu & Tavlarides, 1999).
Metabolic Behavior in Animals
The metabolic behavior of hexachlorobiphenyls, including 2,3,3',4',5,5'-hexachlorobiphenyl, was studied by Hutzinger et al. (1972) in pigeons, rats, and brook trout. Their research provides insights into how different species metabolize PCBs, which is crucial for assessing environmental and health impacts (Hutzinger et al., 1972).
Metabolism by Human Cytochrome P450
A study by Ariyoshi et al. (1995) investigated the metabolism of 2,4,5,2',4',5'-hexachlorobiphenyl, a structurally similar compound, by human cytochrome P450. Their work contributes to understanding how PCBs are processed in the human body, providing crucial information for assessing potential health risks (Ariyoshi et al., 1995).
Enzyme Activity Induction
Research by Stonard and Greig (1976) examined how different hexachlorobiphenyl isomers, including 2,2',4,4',5,5'-hexachlorobiphenyl, affect hepatic microsomal enzyme activity in rats. Their findings are important for understanding the biochemical effects of PCB exposure (Stonard & Greig, 1976).
Fungal Degradation of PCBs
Kamei et al. (2006) explored the degradation of various PCBs, including 2,3',4,4',5,5'-hexachlorobiphenyl, by the white-rot fungus Phlebia brevispora. This research is significant for developing bioremediation strategies for PCB-contaminated environments (Kamei et al., 2006).
Safety And Hazards
properties
IUPAC Name |
1,2,3-trichloro-5-(2,3,5-trichlorophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl6/c13-6-3-7(11(17)10(16)4-6)5-1-8(14)12(18)9(15)2-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZUOPSGLWYCNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)C2=C(C(=CC(=C2)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10865965 | |
Record name | 2,3,3',4',5,5'-Hexachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10865965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,3',4',5,5'-Hexachlorobiphenyl | |
CAS RN |
39635-34-2 | |
Record name | 2,3,3',4',5,5'-Hexachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039635342 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,3',4',5,5'-Hexachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10865965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,3',4',5,5'-HEXACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O4ZO7K1S0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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